2,6-Diisopropylphenyl N-phenylcarbamate
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Overview
Description
2,6-Diisopropylphenyl N-phenylcarbamate is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.401 g/mol . This compound is known for its unique structural features, which include a phenylcarbamate group attached to a 2,6-diisopropylphenyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenyl N-phenylcarbamate typically involves the reaction of 2,6-diisopropylaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylphenyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.
Substitution: The phenylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
2,6-Diisopropylphenyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Diisopropylphenyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,6-Diisopropylphenyl N-phenylcarbamate
- 2,6-Diisopropylphenyl N-methylcarbamate
- 2,6-Diisopropylphenyl N-ethylcarbamate
- 2,6-Diisopropylphenyl N-propylcarbamate
Comparison: this compound is unique due to its specific phenylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
94914-46-2 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-11-8-12-17(14(3)4)18(16)22-19(21)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21) |
InChI Key |
BPBCNVXENJAOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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